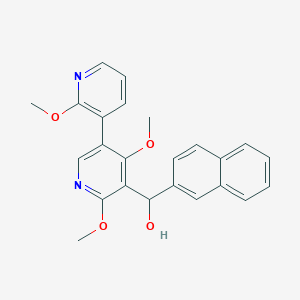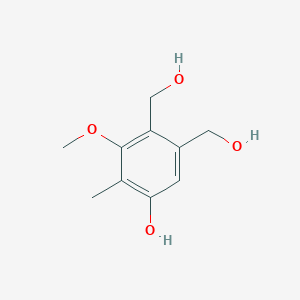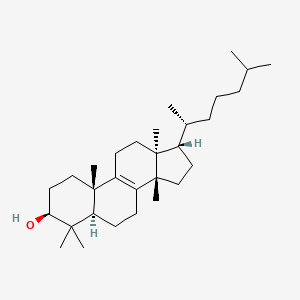
Dihydroeuphol
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydroeugenol acrylate is described in one of the papers, where acryloyl chloride reacts with dihydroeugenol in the presence of triethylamine (TEA). The reaction is confirmed by various spectroscopic methods, including FTIR, GC/MS, 1H-NMR, and GPC, indicating the successful esterification and grafting of acryloyl chloride onto dihydroeugenol . This synthesis approach could potentially be applied to this compound if it shares similar reactive sites with dihydroeugenol.
Molecular Structure Analysis
The molecular structure of dihydroeugenol acrylate is characterized using FTIR, which shows the disappearance of the O-H stretching vibration peak and the appearance of a new peak corresponding to the ester group. The 1H-NMR spectra confirm the disappearance of the O-H proton signal and the appearance of new proton signals associated with the vinylic protons, indicating successful modification of the dihydroeugenol molecule . These techniques could be used to analyze the molecular structure of this compound and its derivatives.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving eugenol and its derivatives. For example, the reaction of isoeugenol with the DPPH radical leads to the formation of dehydrodiisoeugenol and its adducts, which are analyzed using GC–MS and HPLC–MS . Additionally, the synthesis of dihydroeugenol acrylate involves esterification and polymerization reactions, demonstrating the chemical reactivity of the dihydroeugenol molecule . These reactions provide a basis for understanding the types of chemical transformations that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroeugenol acrylate are explored through its polymerization activity. The polymer formed from dihydroeugenol acrylate has a weight average molecular mass of 37,400 g/mol and a number average molecular mass of 23,400 g/mol, with a polydispersity index of 1.60, indicating high polymerization activity . The antioxidant activity of related compounds like dehydrodiisoeugenol is also assessed, although it is found to be lower than that of isoeugenol . These findings could be relevant when considering the properties of this compound, especially if it can form polymers or exhibit antioxidant activity.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Properties
- Inhibition of Inflammatory Responses: Dihydroeuphol derivatives, like dehydrodiisoeugenol, have been found to inhibit lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages, indicating potent anti-inflammatory properties (Murakami et al., 2005).
- Antioxidant Activities: Compounds related to this compound, such as isoeugenol, demonstrate significant antioxidant properties. For instance, isoeugenol showed high activity in inhibiting lipid peroxidation and acted as a free radical scavenger (Rajakumar & Rao, 1993).
Applications in Biomedical Research
- Pharmacophore Modeling: this compound and its derivatives are used in pharmacophore-based virtual screening, especially targeting enzymes like hydroxysteroid dehydrogenases. This is crucial for understanding compound-target interactions and potential therapeutic strategies (Kaserer et al., 2015).
- Biorefinery and Biochemical Conversion: A study reported the use of this compound in the context of lignin conversion in biomass. This involves converting lignin into methoxyphenol products, leaving carbohydrates as residues, which highlights its potential in fuel and chemical production (Parsell et al., 2015).
Other Relevant Studies
- Catalysis and Chemical Reactions: Research on this compound derivatives, such as dehydrozingerone, investigates their roles in catalysis and chemical reactions, including lipid peroxidation inhibition and radical scavenging activity, which can be applied in various industrial processes (Rajakumar & Rao, 1993).
Mecanismo De Acción
Target of Action
Dihydroeuphol is a synthetic triterpene The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It’s known that triterpenes, the class of compounds to which this compound belongs, often interact with cellular receptors, enzymes, and other proteins to exert their effects .
Biochemical Pathways
Triterpenes, in general, are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
Triterpenes are generally known for their potential anti-inflammatory, antioxidant, and anticancer properties
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of bioactive compounds
Propiedades
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



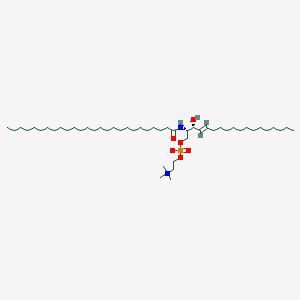
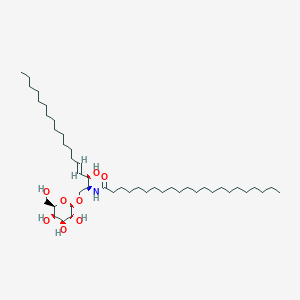
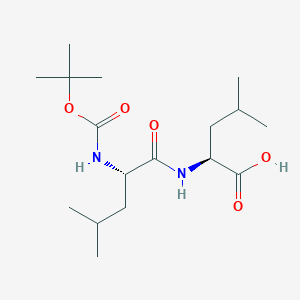
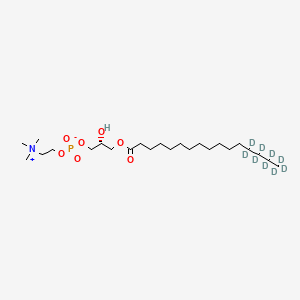

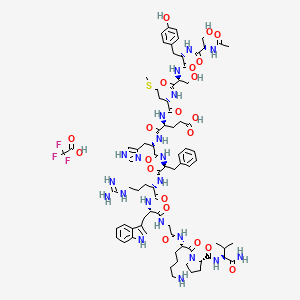
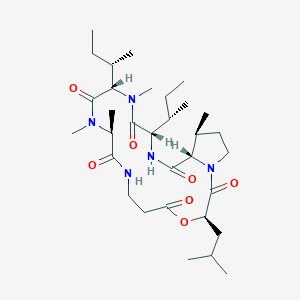
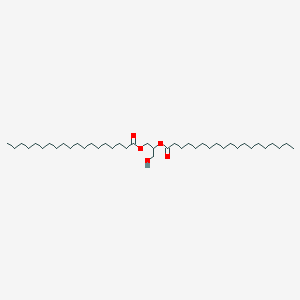
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
